molecular formula C14H14FN5O B1438861 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-92-6

1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1438861
CAS RN: 1105196-92-6
M. Wt: 287.29 g/mol
InChI Key: COZRTPUSROLJNW-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1105196-86-8 , is a chemical substance with the molecular formula C14H14FN5O . It has a molecular weight of 287.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14FN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 . This code represents the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . Its predicted boiling point is 504.8±60.0 °C , and its predicted density is 1.43±0.1 g/cm3 . The predicted pKa is 8.57±0.10 .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Derivatives Synthesis : The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives demonstrates the diverse biological activities of pyrimidine derivatives, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These compounds are part of many drugs used for treating hypothyroidism, hypertension, cancer chemotherapy, and HIV infection, highlighting their significant physiological activity, especially cardiovascular benefits (Önal, Ceran, & Şahin, 2008).

  • Anticancer Applications : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their anticancer activity, with some compounds showing potent inhibitory activity against human breast adenocarcinoma cell lines. This underscores the potential therapeutic applications of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

  • Anti-inflammatory and Antimicrobial Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, illustrating the versatility of these compounds in addressing various health conditions, including inflammation and microbial infections (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Potential Therapeutic Applications

  • Phosphodiesterase Inhibitors : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), with implications for the treatment of neurological diseases such as Alzheimer's disease. This highlights their potential utility in modulating intracellular signaling pathways (Wunder, Tersteegen, Rebmann, Erb, Fahrig, & Hendrix, 2005).

  • Antimycobacterial Activity : The design and synthesis of pyrazolo[1,5-a]pyrimidin-7-amines have been reported for their potent inhibitory action against Mycobacterium tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Sutherland, Choi, Lu, Giddens, Tong, Franzblau, Cooper, Palmer, & Denny, 2022).

  • Anticonvulsant and Antidepressant Activities : Pyrido[2,3-d]pyrimidine derivatives have been investigated for their anticonvulsant and antidepressant activities, presenting a new class of compounds for potential psychiatric and neurological disorder treatments (Zhang, Wang, Wen, Li, & Quan, 2016).

properties

IUPAC Name

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZRTPUSROLJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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